N-(4-甲氧基苯基)-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

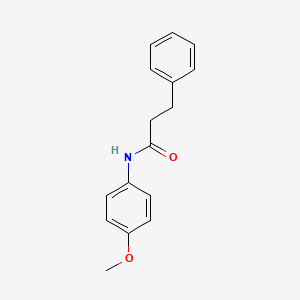

N-(4-methoxyphenyl)-3-phenylpropanamide, commonly known as modafinil, is a eugeroic drug that is used to promote wakefulness and alertness. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of narcolepsy, a disorder that causes excessive daytime sleepiness. Since then, modafinil has been used off-label for a variety of other conditions, such as shift work sleep disorder, attention deficit hyperactivity disorder (ADHD), and depression.

科学研究应用

Synthesis of Formazan Dyes

N-(4-methoxyphenyl)-3-phenylpropanamide: is utilized in the synthesis of formazan dyes. These dyes are known for their intense color and are used as analytical reagents in redox reactions . The compound serves as a precursor in the formation of formazan by reacting with diazonium chloride, which is then used for various analytical purposes.

Ligand for Metal Complex Formation

Due to the presence of the azohydrazone group in formazan synthesized from N-(4-methoxyphenyl)-3-phenylpropanamide , it can act as a ligand for metal complex formation . This application is significant in coordination chemistry where these complexes are studied for their structural and electronic properties.

Biological Activity Studies

The compound’s derivatives, particularly those containing the 1,2,3-triazole moiety, exhibit significant biological activities . Research into these activities can lead to the development of new medications or therapeutic agents, given the versatility of nitrogen-containing heterocycles in medicinal chemistry.

Heterocyclic Compound Synthesis

N-(4-methoxyphenyl)-3-phenylpropanamide: is a key starting material in the synthesis of heterocyclic compounds . These compounds are crucial in synthetic chemistry and pharmaceuticals, offering a wide range of applications due to their stability and biological relevance.

Drug Design and Pharmacokinetics

The compound and its derivatives are subjects of drug design studies, where their interactions with biological targets are analyzed . This includes evaluating their potential as inhibitors for specific proteins involved in disease pathways, contributing to the development of new drugs.

Molecular Docking and Simulation

In silico studies involving N-(4-methoxyphenyl)-3-phenylpropanamide include molecular docking and dynamic simulations . These studies predict how the compound and its derivatives interact at the molecular level with various biological targets, aiding in the understanding of their mechanism of action.

Spectroscopic Analysis

The compound is also used in spectroscopic analysis to determine its structure and the structures of its derivatives . Techniques like IR spectroscopy provide insights into the functional groups present and help in confirming the identity of synthesized compounds.

属性

IUPAC Name |

N-(4-methoxyphenyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXWZGXJTQCYCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302986 |

Source

|

| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-3-phenylpropanamide | |

CAS RN |

97754-31-9 |

Source

|

| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1296258.png)

![6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole](/img/structure/B1296270.png)

![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)

![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)